4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide
Overview
Description
4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide is an organic compound with the molecular formula C13H18O2S2. It is characterized by the presence of a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide typically involves the reaction of 4-bromothiophenol with 2-methyl-2-ethoxycarbonylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in redox biology and as a modulator of protein function.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets, including proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Sulfide: Similar structure but with a single sulfur atom instead of a disulfide bond.
4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Sulfone: Contains a sulfone group instead of a disulfide bond.
4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Thiol: Contains a thiol group instead of a disulfide bond.
Uniqueness
4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in studies related to oxidative stress and redox biology.
Properties
IUPAC Name |
ethyl 3-[4-[[4-(3-ethoxy-2,2-dimethyl-3-oxopropyl)phenyl]disulfanyl]phenyl]-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4S2/c1-7-29-23(27)25(3,4)17-19-9-13-21(14-10-19)31-32-22-15-11-20(12-16-22)18-26(5,6)24(28)30-8-2/h9-16H,7-8,17-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCIXBUBEZRPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)SSC2=CC=C(C=C2)CC(C)(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399513 | |
Record name | 4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-07-0 | |
Record name | Benzenepropanoic acid, 4,4′-dithiobis[α,α-dimethyl-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887407-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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